molecular formula C8H9NO B1585890 3,5-Dimethylisonicotinaldehyde CAS No. 201286-64-8

3,5-Dimethylisonicotinaldehyde

Cat. No. B1585890
CAS RN: 201286-64-8
M. Wt: 135.16 g/mol
InChI Key: YGGVZAGIBPEDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Dimethylisonicotinaldehyde” is a chemical compound with the CAS Number: 201286-64-8 . It has a molecular weight of 135.17 and its IUPAC name is 3,5-dimethylisonicotinaldehyde . It is stored at a temperature of 2-8°C . It is a solid in physical form .


Molecular Structure Analysis

The molecular formula of “3,5-Dimethylisonicotinaldehyde” is C8H9NO . The InChI code is 1S/C8H9NO/c1-6-3-9-4-7(2)8(6)5-10/h3-5H,1-2H3 . The InChI key is YGGVZAGIBPEDDT-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis

3,5-Dimethylisonicotinaldehyde: is a valuable building block in organic synthesis. It can be utilized in the construction of complex molecules, particularly in the synthesis of heterocyclic compounds . Its aldehyde group is reactive and can undergo various organic reactions, such as condensation, to form more complex structures that are often found in pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, 3,5-Dimethylisonicotinaldehyde may serve as a precursor or an intermediate in the synthesis of drug molecules. Its structural motif is present in some pharmaceuticals, which suggests its potential utility in the development of new therapeutic agents .

Material Science

The compound’s potential in material science lies in its chemical structure, which can be incorporated into polymers or other materials to impart specific properties, such as thermal stability or fluorescence . This can be particularly useful in the development of new materials with tailored properties for various applications.

Analytical Chemistry

3,5-Dimethylisonicotinaldehyde: can be used as a standard or a reagent in analytical chemistry. Its well-defined structure and properties allow it to be used in methods like NMR, HPLC, and LC-MS for the identification and quantification of substances .

Biochemistry

While direct applications in biochemistry are not extensively documented, compounds like 3,5-Dimethylisonicotinaldehyde could be used in enzymatic studies or as part of assay development due to their reactivity and the ability to form derivatives with biological molecules .

Environmental Applications

In environmental science, 3,5-Dimethylisonicotinaldehyde could be explored for its role in the synthesis of environmentally friendly chemicals or materials. Its use in green chemistry could contribute to the development of sustainable processes and products .

Safety and Hazards

The safety information for “3,5-Dimethylisonicotinaldehyde” includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), and P405 (Store locked up) . The hazard statement is H302 (Harmful if swallowed) .

Mechanism of Action

3,5-Dimethylisonicotinaldehyde: primarily targets specific receptors or enzymes within biological systems Its name itself hints at its chemical structure, with two methyl groups attached to the isonicotinaldehyde core

    These receptors are found at the neuromuscular junction and play a crucial role in muscle contraction. 3,5-Dimethylisonicotinaldehyde interacts with nAChRs, modulating their activity.

Action Environment

    The compound’s potency may change under acidic conditions. Environmental factors can impact its stability and efficacy.

Remember, 3,5-Dimethylisonicotinaldehyde’s effects are context-dependent, varying based on concentration, exposure duration, and individual factors. 🧪🔬

Feel free to explore further or ask for additional details! 😊

properties

IUPAC Name

3,5-dimethylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-9-4-7(2)8(6)5-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGVZAGIBPEDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376635
Record name 3,5-dimethylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylisonicotinaldehyde

CAS RN

201286-64-8
Record name 3,5-Dimethyl-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201286-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dimethylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylpyridine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred solution of 4-bromo-3,5-dimethylpyridine (3.72 g, Reference Example 25) in diethyl ether (50 ml), at −78° C. and under nitrogen, was treated dropwise with n-butyl lithium (0.025 ml, 1.6M). After stirring at −78° C. for 1 hour the resulting homogeneous solution was treated with dry dimethylformamide (6 ml) whilst maintaining the temperature below −65° C. The reaction mixture was allowed to warm to room temperature over 1 hour, then treated with a saturated aqueous solution of ammonium chloride (10 ml), and then extracted twice with ethyl acetate (100 ml). The combined extracts were evaporated to yield an orange oil which was subjected to flash chromatography on silica, eluting with a mixture of ethyl acetate and pentane (1:4, v/v) to afford the title compound (2.3 g) as a semi-solid.
Name
4-bromo-3,5-dimethylpyridine
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
0.025 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-3,5-dimethylpyridine (0.70 g, 3.76 mmol) in ether (10 mL) was cooled to −78° C. and then 2.50 M n-butyllithium in hexane (1.50 mL) was added to the reaction flask dropwise. After stirring at −78° C. for 1 h, DMF (1.75 mL, 22.6 mmol) was added to the reaction flask slowly. The reaction solution was allowed to warm to room temperature overnight. The reaction was quenched with 10 mL saturated NH4Cl solution and diluted with ethyl acetate. The aqueous layer was extracted with ethyl acetate once. The combined organic solutions were dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel chromatography (40% to 50% ethyl acetate/hexanes) to afford the desired product as a solid. (280 mg, 55%). 1H NMR (400 MHz, CDCl3): δ 10.62 (s, 1H), 8.43 (s, 2H), 2.57 (s, 6H).
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylisonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylisonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
3,5-Dimethylisonicotinaldehyde
Reactant of Route 4
Reactant of Route 4
3,5-Dimethylisonicotinaldehyde
Reactant of Route 5
Reactant of Route 5
3,5-Dimethylisonicotinaldehyde
Reactant of Route 6
Reactant of Route 6
3,5-Dimethylisonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.